molecular formula C11H10N2O4 B13720093 7-Ethoxy-4-hydroxy-6-nitroquinoline

7-Ethoxy-4-hydroxy-6-nitroquinoline

Cat. No.: B13720093
M. Wt: 234.21 g/mol
InChI Key: ZJSASGIWGPHAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxy-4-hydroxy-6-nitroquinoline is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the quinoline class and shares a structural similarity with a class of compounds known as 3-nitroquinolines, which are established as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . The epidermal growth factor receptor is a key protein target in cancer therapy, as its overactivity is linked to uncontrolled cell proliferation in various cancers, including epidermoid carcinoma and breast cancer . Researchers utilize this nitroquinoline derivative as a key scaffold in the design and synthesis of novel anticancer agents . Its molecular framework allows for further chemical modification, making it a valuable intermediate for generating compounds for biological evaluation. Studies on related 3-nitroquinoline derivatives have demonstrated potent antiproliferative effects against EGFR-overexpressing human tumor cell lines, with some analogs showing inhibitory activity in the nanomolar range . The mechanism of action for compounds in this class involves binding to the ATP site of the EGFR kinase, often forming critical hydrogen bonds with key amino acid residues in the active site, such as Thr766 and Met769, which disrupts the signaling pathways that drive cancer cell growth . This product is intended for research purposes only by trained professionals. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

7-ethoxy-6-nitro-1H-quinolin-4-one

InChI

InChI=1S/C11H10N2O4/c1-2-17-11-6-8-7(5-9(11)13(15)16)10(14)3-4-12-8/h3-6H,2H2,1H3,(H,12,14)

InChI Key

ZJSASGIWGPHAAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=O)C=CNC2=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 7 Ethoxy 4 Hydroxy 6 Nitroquinoline and Analogues

Classical Synthetic Approaches to the Quinoline (B57606) Core

The fundamental architecture of the quinoline ring has been constructed for over a century using a set of well-established named reactions. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds and remain relevant in modern synthesis. numberanalytics.comnih.gov

Key classical methods include:

Skraup Synthesis: This method involves reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. numberanalytics.compharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. pharmaguideline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of an acid, often generated in situ from aldehydes and anilines. nih.govresearchgate.netijpsjournal.com

Friedländer Synthesis: One of the most straightforward methods, it involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a ketone or ester, typically under acid or base catalysis. ijpsjournal.comresearchgate.netdu.edu.egnih.gov This method is known for its simplicity and the frequent high yields of the resulting quinoline products. numberanalytics.com

Combes Synthesis: This reaction produces quinolines from the acid-catalyzed cyclization of β-amino enones, which are themselves formed from the condensation of an arylamine with a 1,3-dicarbonyl compound. nih.govpharmaguideline.com

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. At lower temperatures, a β-amino acrylate (B77674) is formed, which cyclizes to a 4-quinolone. At higher temperatures, the corresponding anilide forms first, leading to a 2-quinolone upon cyclization. pharmaguideline.comnih.gov

Gould-Jacobs Reaction: Particularly relevant for the synthesis of 4-hydroxyquinolines, this reaction involves the condensation of an aniline with ethoxymethylenemalonic ester (or a similar reagent). The resulting anilinoacrylate intermediate is then cyclized at high temperatures to yield an ethyl 4-hydroxyquinoline-3-carboxylate, which can be further modified. nih.govacs.org

Table 1: Overview of Classical Quinoline Synthesis Methods

Synthesis Method Reactants Key Features & Products
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent Harsh conditions; produces the basic quinoline ring. numberanalytics.compharmaguideline.com
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl A more versatile modification of the Skraup method. nih.govijpsjournal.com
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone, Active Methylene (B1212753) Compound Simple and efficient for polysubstituted quinolines. researchgate.netdu.edu.eg
Combes Synthesis Arylamine, 1,3-Dicarbonyl Compound Acid-catalyzed cyclization of an intermediate enone. nih.govpharmaguideline.com
Conrad-Limpach Aniline, β-Ketoester Temperature-dependent; yields either 4-quinolones or 2-quinolones. pharmaguideline.com
Gould-Jacobs Aniline, Ethoxymethylenemalonic Ester Key route to 4-hydroxyquinoline-3-carboxylates. nih.govacs.org

Modern Catalytic Strategies for Quinoline Synthesis

While classical methods are robust, modern organic synthesis has focused on developing more efficient, selective, and milder catalytic strategies. These approaches often provide access to complex quinoline derivatives that are difficult to obtain through traditional means. nih.gov

Recent advancements include:

Metal-Catalyzed Reactions: Transition metals like copper, gold, iridium, and palladium are widely used. Copper and gold catalysts, for example, can be used in the regiodivergent synthesis of substituted quinolylphosphonates. nih.gov Iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions can form quinolines from 2-aminobenzyl alcohols and secondary alcohols, a method noted for its environmental friendliness. researchgate.net

Nanocatalysis: The use of nanocatalysts is a significant development, offering high efficiency and recyclability. nih.govacs.org Magnetic iron oxide nanoparticles (Fe3O4 NPs) have been employed to catalyze Friedländer reactions under green conditions, such as in water or solvent-free systems. nih.gov These catalysts can often be recovered and reused multiple times without a significant loss of activity. nih.gov

Photocatalysis and Electrocatalysis: These methods use light or electricity to drive reactions, often under very mild conditions, replacing harsh chemical oxidants or reagents. ijpsjournal.com An electrocatalytic [4+2] annulation, for instance, can produce fused tricyclic quinoline derivatives using a catalytic amount of iodide salt, avoiding the need for transition metals or chemical oxidants. acs.org

Table 2: Examples of Modern Catalysts in Quinoline Synthesis

Catalyst Type Example Reaction Type Advantages
Nanocatalyst Fe3O4 Nanoparticles Friedländer Synthesis High yield, recyclability, green solvent compatibility. nih.gov
Transition Metal Iridium Complex Acceptorless Dehydrogenative Coupling Mild conditions, broad substrate scope, atom economy. researchgate.net
Electrocatalysis Catalytic Iodide [4+2] Annulation Metal-free, oxidant-free, environmentally sustainable. acs.org
Organocatalysis L-proline Friedländer Annulation Excellent regioselectivity, metal-free. thieme-connect.de

Regioselective Synthesis of 7-Ethoxy-4-hydroxy-6-nitroquinoline

The synthesis of a multi-substituted quinoline like this compound requires precise control over the placement of each functional group (regioselectivity). The Gould-Jacobs reaction is the most logical classical template for this synthesis.

A plausible synthetic route would begin with a appropriately substituted aniline, namely 4-ethoxy-3-nitroaniline .

Condensation: This aniline precursor is reacted with diethyl ethoxymethylenemalonate . This step forms an N-arylenaminomalonate intermediate.

Cyclization: The intermediate undergoes a thermal electrocyclic ring closure. This step is typically performed by heating at high temperatures (often above 240°C) in a high-boiling solvent like diphenyl ether. google.com The cyclization occurs between the aniline nitrogen and one of the ester groups, followed by tautomerization, to yield the stable 4-hydroxyquinoline (B1666331) (4-quinolone) core.

The ethoxy and nitro groups on the starting aniline direct the final substitution pattern on the quinoline ring, ensuring the formation of the desired 7-ethoxy-6-nitro isomer. However, a significant challenge in the synthesis of the closely related this compound-3-carbonitrile is that the compound itself decomposes at 240°C, while the cyclization requires a temperature of at least 256°C. google.com This indicates that the synthesis of the title compound likely faces similar thermal stability issues, necessitating careful control of reaction conditions or the development of lower-temperature catalytic methods.

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. researchgate.netacs.org In quinoline synthesis, this has led to the development of numerous improved protocols. tandfonline.com

Key green approaches include:

Use of Green Solvents: Water has been used as a solvent for some nanocatalyst-driven quinoline syntheses, replacing volatile organic compounds. nih.gov

Solvent-Free Conditions: Many modern catalytic reactions, particularly those using solid or nanocatalysts, can be run without any solvent, reducing waste significantly. researchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.nettandfonline.com

Recyclable Catalysts: The use of magnetic nanoparticles or catalysts supported on polymers allows for easy separation and reuse, which is both economically and environmentally advantageous. nih.govtandfonline.com

Multicomponent Reactions (MCRs): MCRs combine multiple starting materials in a single step to build complex molecules, improving atom economy and reducing the number of synthetic steps and purification processes. rsc.org

Precursor Chemistry and Intermediate Transformations for this compound Production

The key precursor for the targeted synthesis is 4-ethoxy-3-nitroaniline . The synthesis of this precursor itself is a multi-step process. A potential pathway, as suggested by related syntheses, starts with a more common chemical, 2-Amino-5-nitrophenol . google.com

Protection: The amino group of 2-Amino-5-nitrophenol is first protected, for example, through acylation with acetic anhydride (B1165640) to form 2-Acetamido-5-nitrophenol . google.com This prevents side reactions in the subsequent step.

Alkylation: The phenolic hydroxyl group is then alkylated using a reagent like diethyl sulfate (B86663) or ethyl iodide in the presence of a base to introduce the ethoxy group, yielding 2-Acetamido-4-ethoxy-5-nitrophenol .

Deprotection: The protecting acetyl group is removed from the nitrogen, typically by acid or base hydrolysis, to yield the key precursor, 4-ethoxy-3-nitroaniline .

This aniline is then carried forward through the Gould-Jacobs reaction sequence as described in section 2.3. The primary intermediate in this final stage is the N-(2-carboethoxy-2-cyanoethenyl)aniline derivative, which upon heating, undergoes the crucial intramolecular cyclization to form the 4-hydroxyquinoline ring system.

Scalable Synthesis Development for Research Applications

Transitioning a synthetic route from a laboratory scale to a larger, scalable process for research or industrial applications presents unique challenges. For the synthesis of this compound, the primary obstacle is the high-temperature thermal cyclization step. google.com

Thermal Instability: As noted, the required cyclization temperature may be close to or exceed the decomposition temperature of the product. google.com On a large scale, this can lead to significant yield loss, the formation of impurities, and safety concerns.

Process Inefficiency: High-temperature reactions run at high dilution to manage heat transfer and side reactions result in low throughput, making the process inefficient for producing larger quantities. google.com

Equipment Demands: Specialized and expensive equipment is necessary to safely handle high-temperature reactions on a large scale. google.com

To overcome these issues for research applications requiring significant quantities of the compound, development would need to focus on:

Catalyst Development: Finding a catalyst that can facilitate the cyclization at a lower temperature would be the most impactful solution.

Flow Chemistry: Using continuous flow reactors can improve heat transfer and safety, allowing for more precise control over reaction time and temperature, potentially minimizing decomposition even under harsh conditions. ijpsjournal.com This approach can improve efficiency and safety compared to traditional batch processing.

Chemical Reactivity and Derivatization of 7 Ethoxy 4 Hydroxy 6 Nitroquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The reactivity of the 7-ethoxy-4-hydroxy-6-nitroquinoline ring system towards substitution reactions is governed by the interplay of the intrinsic electronic properties of the quinoline nucleus and the directing effects of its substituents: the hydroxyl (-OH), ethoxy (-OEt), and nitro (-NO₂) groups.

Electrophilic Aromatic Substitution (EAS): The 4-hydroxyl and 7-ethoxy groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic system via resonance. Conversely, the 6-nitro group is a powerful deactivating, meta-directing group, withdrawing electron density from the ring.

In this molecule, the activating groups (-OH and -OEt) are located on different rings of the quinoline system. The 4-hydroxy group strongly activates the 2 and 3 positions, but more significantly, it activates the benzenoid ring. The 7-ethoxy group activates the 5 and 8 positions. The potent deactivating effect of the nitro group at position 6 diminishes the reactivity of the benzenoid ring, particularly at positions 5 and 7. Therefore, electrophilic attack is most likely to occur at the positions most strongly activated by the hydroxyl and ethoxy groups and least deactivated by the nitro group. The most probable site for electrophilic substitution is the C5 position, which is para to the 4-hydroxyl group and ortho to the 7-ethoxy group. The C8 position is also a potential site, being ortho to the 7-ethoxy group.

Common electrophilic substitution reactions include:

Nitration: Introduction of a second nitro group is expected to be difficult due to the already present deactivating nitro group but might proceed at C5 under forcing conditions.

Halogenation: Bromination or chlorination would likely yield the 5-halo derivative.

Friedel-Crafts Reactions: Acylation and alkylation are generally challenging on such deactivated systems but might be directed to the C5 position if successful.

Nucleophilic Aromatic Substitution (S_NAr): The presence of the strongly electron-withdrawing nitro group at position 6 makes the quinoline ring system, particularly the benzenoid part, susceptible to nucleophilic aromatic substitution. nih.gov S_NAr reactions typically require a good leaving group, which is absent in the parent molecule. However, derivatization to include a leaving group (e.g., a halide) at a position activated by the nitro group (e.g., C5 or C7) would render the molecule highly reactive towards nucleophiles.

Another pathway is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct substitution of a hydrogen atom in electron-deficient aromatic rings. nih.gov In the case of this compound, a strong nucleophile could potentially attack the C5 position, which is ortho to the nitro group.

Functional Group Interconversions of the Nitro Moiety: Reduction Pathways

The nitro group is a versatile functional group primarily due to its ability to be reduced to an amino group, which serves as a key building block for further derivatization. The reduction of the 6-nitro group to a 6-amino group transforms the electronic properties of the molecule, converting the electron-withdrawing nature of the nitro substituent into the electron-donating character of an amino group. This significantly alters the reactivity of the quinoline scaffold.

A variety of reducing agents can be employed for this transformation, with the choice of reagent allowing for control over the reaction's chemoselectivity.

Reagent/CatalystConditionsOutcomeReference
SnCl₂·2H₂OHCl, Ethanol, RefluxReduction to 6-amino derivative nih.gov
H₂/Pd-CMethanol, Room Temp.High-yield reduction to amine
Fe/HClAcetic Acid, HeatClassical method for nitro reduction
Na₂S₂O₄Aqueous solutionMild reduction to amine

The resulting 6-amino-7-ethoxy-4-hydroxyquinoline is a valuable intermediate. The newly introduced amino group can undergo a wide range of reactions, including diazotization, acylation, and condensation with carbonyl compounds.

Modifications at the Hydroxyl and Ethoxy Positions: Etherification and Esterification

The 4-hydroxyl and 7-ethoxy groups offer additional sites for chemical modification, primarily at the more reactive hydroxyl position.

Etherification: The phenolic hydroxyl group at the C4 position can be readily converted into an ether. The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide, is a common method.

Reaction: R-OH + R'-X + Base → R-OR' + HX

Example: Reaction with methyl iodide in the presence of potassium carbonate would yield 7-ethoxy-4-methoxy-6-nitroquinoline.

This modification can be used to protect the hydroxyl group or to introduce new functionalities into the molecule.

Esterification: Esterification of the 4-hydroxyl group is another straightforward modification. This can be achieved by reacting the parent molecule with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine).

Reaction: R-OH + R'COCl → R-OCOR' + HCl

Example: Treatment with acetyl chloride would produce 4-acetoxy-7-ethoxy-6-nitroquinoline.

Ethoxy Group Modification: The 7-ethoxy group is generally stable and less reactive than the 4-hydroxyl group. Cleavage of the ethyl ether to form the corresponding 7-hydroxy derivative would require harsh conditions, such as treatment with strong acids like HBr or BBr₃.

Development of Novel Derivatized Scaffolds from this compound

The derivatization of this compound at its various reactive sites opens pathways to a diverse range of novel molecular scaffolds.

Starting Material DerivativeReagent/Reaction TypeResulting ScaffoldPotential Application
6-Amino-7-ethoxy-4-hydroxyquinolineAcyl Halides/Anhydrides6-Amido-7-ethoxy-4-hydroxyquinolinesBiologically active compounds
6-Amino-7-ethoxy-4-hydroxyquinolineSulfonyl Chlorides6-Sulfonamido-7-ethoxy-4-hydroxyquinolinesMedicinal chemistry building blocks
6-Amino-7-ethoxy-4-hydroxyquinolineDiazotization followed by Sandmeyer reaction6-Halo/cyano-7-ethoxy-4-hydroxyquinolinesSynthetic intermediates
This compoundWilliamson Ether Synthesis (at 4-OH)4-Alkoxy-7-ethoxy-6-nitroquinolinesModulation of physicochemical properties
6-Amino-7-ethoxy-4-hydroxyquinolineCondensation with dicarbonylsFused heterocyclic systems (e.g., quinolino-quinoxalines)Materials science, fluorescent probes

By combining modifications, such as reduction of the nitro group followed by acylation of the resulting amine and etherification of the hydroxyl group, complex, multi-functionalized quinoline derivatives can be synthesized. These new scaffolds are of interest for screening for biological activity or for the development of new materials.

Mechanistic Investigations of Derivatization Reactions

The mechanisms of the key derivatization reactions are well-established in organic chemistry.

Electrophilic Aromatic Substitution: The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The electrophile attacks the electron-rich quinoline ring, and the stability of the intermediate determines the regiochemical outcome. The positive charge of the intermediate is best stabilized when the activating groups (-OH, -OEt) can participate in resonance, directing the substitution to the C5 or C8 positions.

Nucleophilic Aromatic Substitution (S_NAr): This reaction follows a two-step addition-elimination mechanism. researchgate.net A nucleophile adds to the electron-deficient ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The rate-limiting step is typically the initial nucleophilic attack. researchgate.net

Nitro Group Reduction: The reduction of a nitro group to an amine by metals in acidic media (e.g., Sn/HCl) involves a series of single-electron transfers from the metal surface and protonation steps, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

Stereo- and Regioselectivity in Chemical Transformations

Regioselectivity: The regioselectivity of substitution reactions on the this compound core is a critical aspect of its chemistry.

In Electrophilic Substitution: As discussed, the regioselectivity is primarily dictated by the powerful activating effects of the 4-hydroxyl and 7-ethoxy groups, directing incoming electrophiles to the C5 position. The directing effects are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Influence
4-HydroxyC4+R, -I (Activating)ortho, para (to C3, C5)
6-NitroC6-R, -I (Deactivating)meta (to C5, C7)
7-EthoxyC7+R, -I (Activating)ortho, para (to C6, C8)

The confluence of these effects strongly favors substitution at C5.

In Nucleophilic Substitution: For S_NAr reactions, the regioselectivity is controlled by the electron-withdrawing nitro group. Nucleophilic attack will occur at positions ortho or para to the nitro group that also bear a suitable leaving group. In VNS reactions on the parent molecule, attack is most likely at C5, which is ortho to the nitro group. nih.gov

Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity becomes a consideration only when derivatization introduces a chiral center or when chiral reagents or catalysts are used. For example, the introduction of a chiral substituent via etherification or the asymmetric reduction of a ketone derivative could lead to the formation of stereoisomers. In the absence of such transformations, the reactions discussed are generally not stereoselective.

Advanced Spectroscopic and Structural Characterization Methodologies

Elucidation of Molecular Structure via High-Resolution Mass Spectrometry and Advanced Nuclear Magnetic Resonance Spectroscopy

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for determining the elemental composition and detailed atomic arrangement of a molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to accurately determine the molecular weight of 7-Ethoxy-4-hydroxy-6-nitroquinoline. This technique provides a high degree of precision, allowing for the determination of the elemental formula. For the related compound, This compound-3-carbonitrile , electrospray ionization mass spectrometry has yielded a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ at 259.8. google.comgoogle.com This provides strong evidence for its elemental composition. A similar analysis of this compound would be expected to yield a precise mass consistent with its chemical formula, C₁₁H₁₀N₂O₄.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide critical information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the ethoxy group's methylene (B1212753) and methyl protons, and the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the substitution pattern and connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts would differentiate between the aromatic, aliphatic, and functional group carbons (e.g., the carbon bearing the hydroxyl group and the carbons of the ethoxy group).

Application of X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of a derivative of this compound of suitable quality would need to be grown.

The resulting crystal structure would provide precise information on:

Bond lengths and angles within the molecule.

The planarity of the quinoline ring system.

The conformation of the ethoxy group.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretching of the hydroxyl group.

N-O stretching of the nitro group.

C-O stretching of the ethoxy group.

C=C and C=N stretching of the aromatic quinoline core.

C-H stretching of the aromatic and aliphatic parts of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its subsequent de-excitation processes.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between different energy levels. The extensive conjugation in the nitroquinoline system is expected to result in strong absorption in the UV and possibly the visible region.

Fluorescence Spectroscopy: If the compound is fluorescent, an emission spectrum would be recorded by exciting the molecule at a wavelength of maximum absorption. The fluorescence spectrum provides information about the energy difference between the excited and ground electronic states. The fluorescence quantum yield and lifetime would also be important parameters to characterize the molecule's photophysical behavior.

Computational and Theoretical Investigations of 7 Ethoxy 4 Hydroxy 6 Nitroquinoline

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Electrostatic Potential Maps)

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For 7-Ethoxy-4-hydroxy-6-nitroquinoline, methods like Density Functional Theory (DFT) are employed to understand its behavior at a molecular level.

Electronic Structure and HOMO-LUMO Analysis: The electronic properties of quinoline (B57606) derivatives are significantly influenced by their substituent groups. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

For similar heterocyclic compounds, DFT calculations have been used to determine these frontier molecular orbitals. For instance, studies on quinoline derivatives have shown that the distribution of HOMO and LUMO densities is critical for understanding charge transfer within the molecule. In this compound, the electron-donating ethoxy and hydroxyl groups, along with the electron-withdrawing nitro group, are expected to significantly influence the energies and localizations of the HOMO and LUMO. The HOMO is likely to be localized on the electron-rich parts of the molecule, such as the ethoxy and hydroxy-substituted benzene (B151609) ring, while the LUMO is expected to be concentrated on the electron-deficient nitroquinoline core. This distribution facilitates intramolecular charge transfer, which is a key feature for potential applications in materials science and medicinal chemistry.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These descriptors provide a quantitative basis for predicting how this compound will interact with other chemical species.

Electrostatic Potential Maps (EPMs): Electrostatic potential maps are valuable for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The EPM of this compound would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen of the quinoline ring, indicating these are the most probable sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxyl group and the ethoxy group, suggesting these are potential sites for nucleophilic attack.

Table 1: Representative Quantum Chemical Data for a Substituted Quinoline Derivative

Parameter Value
EHOMO -6.5 eV
ELUMO -2.8 eV
Energy Gap (ΔE) 3.7 eV
Ionization Potential (I) 6.5 eV
Electron Affinity (A) 2.8 eV
Electronegativity (χ) 4.65 eV
Chemical Hardness (η) 1.85 eV

Note: These are representative values for a similar quinoline derivative and not specific to this compound. Actual values would require specific DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, molecular docking simulations can be used to explore its binding affinity and interaction patterns with various biological targets.

Methodology: The process involves preparing the 3D structure of this compound and the target protein. The ligand's geometry is optimized to its lowest energy conformation. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). The active site of the protein is defined, and a docking algorithm is used to generate a series of possible binding poses of the ligand within this site. These poses are then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Potential Targets and Findings: Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antibacterial effects. Therefore, this compound could be docked against various protein targets implicated in these diseases. For example, it could be docked into the ATP-binding site of protein kinases, which are often dysregulated in cancer. jbclinpharm.org

A hypothetical docking study of this compound into the active site of a protein kinase might reveal key interactions. The hydroxyl group could act as a hydrogen bond donor or acceptor with amino acid residues in the binding pocket. The ethoxy group might engage in hydrophobic interactions, while the nitro group could form further hydrogen bonds or electrostatic interactions. The quinoline ring system itself can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Hypothetical Molecular Docking Results for this compound

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Protein Kinase (e.g., EGFR) -8.5 MET793, LYS745 Hydrogen Bond
LEU718, VAL726 Hydrophobic
DNA Gyrase -7.9 ASP73, GLY77 Hydrogen Bond
ALA92, PRO79 Hydrophobic

Note: This table presents hypothetical data to illustrate the potential findings from a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and System Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic picture of its conformational flexibility and interactions within a biological system compared to static docking poses.

Methodology: An MD simulation starts with an initial set of coordinates for all atoms in the system (e.g., the ligand-protein complex from molecular docking solvated in a water box with ions). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the positions and velocities of the atoms at a subsequent point in time. This process is iterated for millions of steps, generating a trajectory that describes the system's evolution over nanoseconds or even microseconds.

Applications for this compound: For this compound, MD simulations can be used to:

Assess the stability of the ligand-protein complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, one can assess the stability of the binding pose predicted by docking. A stable RMSD suggests a stable complex.

Analyze conformational changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding. This includes changes in the ligand's conformation and fluctuations in the protein's structure.

Characterize intermolecular interactions: The trajectory can be analyzed to determine the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) over time. This provides a more dynamic view of the binding mode. Studies on similar nitro-containing compounds, like nitrocellulose, have used MD simulations to understand structural stability. rsc.org

Calculate binding free energy: More advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy.

Table 3: Typical Parameters Analyzed in an MD Simulation of a Ligand-Protein Complex

Parameter Description
RMSD Root-Mean-Square Deviation: Measures the average deviation of atomic positions from a reference structure.
RMSF Root-Mean-Square Fluctuation: Measures the fluctuation of individual atoms or residues around their average position.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein.
Radius of Gyration Measures the compactness of the protein structure.

Note: This table outlines the types of data generated from MD simulations.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) via Density Functional Theory (DFT)

DFT is a powerful tool not only for understanding electronic structure but also for predicting various spectroscopic properties of a molecule. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. This is typically done using the GIAO (Gauge-Including Atomic Orbital) method. The calculated chemical shifts are then often scaled to account for systematic errors in the theoretical method. The predicted spectrum can be compared with experimental data to confirm the molecular structure. For instance, DFT has been used to predict the NMR spectra of other quinoline derivatives, showing good agreement with experimental values. nih.gov

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the peaks in an experimental IR spectrum. The calculated vibrational modes can be visualized to understand the nature of the atomic motions associated with each peak. This allows for the assignment of experimental IR bands to specific functional groups, such as the N-O stretching of the nitro group, the O-H stretching of the hydroxyl group, and the C-O stretching of the ethoxy group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis) of a molecule. cnr.it This method calculates the excitation energies and oscillator strengths of electronic transitions. The results can be used to predict the λmax values and interpret the nature of the electronic transitions (e.g., π→π, n→π). For this compound, the UV-Vis spectrum would be influenced by the extended conjugation of the quinoline system and the electronic effects of the substituents.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Feature Assignment
¹H NMR δ 7.0-8.5 ppm Aromatic protons
δ 4.2 ppm (q), 1.5 ppm (t) Ethoxy group protons
δ 10.0 ppm (s) Hydroxyl proton
¹³C NMR δ 110-160 ppm Aromatic and quinoline carbons
δ 65 ppm, 15 ppm Ethoxy group carbons
IR ~3400 cm⁻¹ O-H stretch
~1550, 1350 cm⁻¹ N-O asymmetric and symmetric stretch
UV-Vis (λmax) ~280 nm, ~350 nm π→π* transitions

Note: These are representative values and would need to be confirmed by specific TD-DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized compounds.

Methodology: A QSAR study involves several steps:

Data Set Selection: A set of compounds with known biological activities (e.g., IC₅₀ values) is selected.

Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Application to this compound: If a series of quinoline derivatives with varying substituents has been tested for a particular biological activity, a QSAR model could be developed. nih.govnih.gov this compound could then be included in this model to predict its activity. The descriptors for this compound, such as its molecular weight, logP, molar refractivity, and electronic properties (from quantum chemical calculations), would be used as input for the QSAR equation.

A hypothetical QSAR model for the anticancer activity of quinoline derivatives might look like: pIC₅₀ = c₀ + c₁ * (logP) + c₂ * (Dipole Moment) + c₃ * (LUMO Energy)

By calculating the values of logP, dipole moment, and LUMO energy for this compound, its pIC₅₀ could be predicted. This prediction can help in prioritizing it for synthesis and experimental testing.

Table 5: Common Molecular Descriptors Used in QSAR Studies

Descriptor Class Examples
Physicochemical logP, Molar Refractivity, Polarizability
Topological Wiener Index, Randic Index
Electronic Dipole Moment, HOMO/LUMO Energies
Steric Molecular Volume, Surface Area

Note: The selection of descriptors is crucial for building a robust QSAR model.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Property Predictions

In silico ADME prediction is a critical part of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. researchgate.net Various computational models and software are available to predict these properties.

Absorption: Predictions for absorption often focus on properties like intestinal absorption and cell permeability (e.g., Caco-2 permeability). Lipinski's Rule of Five is a commonly used filter to assess drug-likeness based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. For this compound, its compliance with these rules would be a first step in evaluating its potential as an orally available drug.

Distribution: Key predicted properties for distribution include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the free concentration of a drug, while BBB penetration is crucial for drugs targeting the central nervous system.

Metabolism: In silico models can predict the sites of metabolism by cytochrome P450 (CYP) enzymes. nih.gov For this compound, potential sites of metabolism could include the ethoxy group (O-dealkylation) or the aromatic rings (hydroxylation). Predicting which CYP isoforms are likely to metabolize the compound is also important for assessing potential drug-drug interactions.

Excretion: Prediction of excretion pathways (e.g., renal or biliary) is more complex, but some models can provide estimates based on the physicochemical properties of the compound.

Table 6: Representative In Silico ADME Predictions for a Drug-like Molecule

ADME Property Predicted Value/Classification
Human Intestinal Absorption High
Caco-2 Permeability Moderate
Plasma Protein Binding ~90%
BBB Penetration Low
CYP2D6 Inhibitor Yes/No
Lipinski's Rule of Five Compliant (e.g., 0 violations)

Note: This table shows typical ADME properties that can be predicted using in silico tools. The values for this compound would need to be calculated using specific software.

Structure Activity Relationship Sar Studies of 7 Ethoxy 4 Hydroxy 6 Nitroquinoline Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of derivatives of 7-Ethoxy-4-hydroxy-6-nitroquinoline is highly dependent on the nature and position of various substituents. Research into this area has revealed that even minor chemical modifications can lead to significant changes in efficacy and selectivity.

One area of investigation has been the introduction of a cyano group at the 3-position of the quinoline (B57606) ring. Specifically, this compound-3-carbonitrile has been utilized as a key intermediate in the synthesis of novel compounds with antiproliferative properties google.com. These derivatives have demonstrated inhibitory activity against protein tyrosine kinases (PTKs), which are crucial in cell signaling pathways and are often dysregulated in cancer google.com. The addition of the cyano group, an electron-withdrawing moiety, can influence the electronic distribution of the quinoline ring system, potentially enhancing its interaction with target enzymes.

Core StructureSubstituent at Position 3Observed Biological ActivityKey Findings
This compound-CN (Carbonitrile)AntiproliferativeActs as an intermediate for protein tyrosine kinase inhibitors. google.com

Rational Design Principles for Optimized Quinoline Derivatives

The rational design of optimized quinoline derivatives based on the this compound scaffold is guided by an iterative process of design, synthesis, and biological evaluation. A primary strategy involves targeting specific enzymes or receptors known to be involved in disease pathogenesis. For instance, the development of derivatives as protein tyrosine kinase inhibitors is a rational approach to cancer therapy google.com.

Key design principles for optimizing these derivatives include:

Enhancing Target Affinity and Selectivity: Modifications are made to maximize interactions with the active site of the target protein while minimizing off-target effects. This can involve introducing functional groups that can form hydrogen bonds, hydrophobic interactions, or ionic bonds with key amino acid residues.

Improving Physicochemical Properties: Adjustments to the molecular structure are made to optimize properties such as solubility, lipophilicity, and metabolic stability. This is crucial for ensuring that the compound can reach its target in the body and have a suitable duration of action.

Pharmacophore Identification and Validation based on this compound Core

A pharmacophore model for a class of compounds defines the essential three-dimensional arrangement of chemical features that are necessary for biological activity. For derivatives of this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor (the 4-hydroxy group).

A hydrogen bond acceptor (the nitrogen atom in the quinoline ring and the oxygen atoms of the nitro group).

An aromatic ring system (the quinoline core).

A hydrophobic feature (the 7-ethoxy group).

The identification of such a pharmacophore is based on the structures of known active derivatives. This model is then validated by its ability to distinguish between active and inactive compounds. Once validated, the pharmacophore model can be used as a 3D query to screen virtual libraries of compounds to identify new potential drug candidates with diverse chemical scaffolds but similar biological activity.

Correlation of Electronic and Steric Parameters with Observed Activities

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the physicochemical properties of the this compound derivatives with their biological activities. This involves the use of computational chemistry to calculate various electronic and steric parameters for each compound in a series.

Electronic Parameters: These include descriptors such as Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent, and calculated properties like partial atomic charges and dipole moments. These parameters help to understand how the electronic environment of the quinoline ring influences its interaction with the biological target.

Steric Parameters: These descriptors, such as Taft steric parameters (Es) and molar refractivity (MR), quantify the size and shape of the substituents. They are crucial for understanding how the bulk of a substituent may hinder or enhance the binding of the molecule to its target.

By developing a mathematical model that relates these parameters to the observed biological activity, researchers can predict the activity of new, unsynthesized derivatives and prioritize the synthesis of the most promising compounds.

Stereochemical Considerations in Structure-Activity Relationships

While the core this compound scaffold is planar, the introduction of chiral centers through the addition of certain substituents can lead to stereoisomers (enantiomers or diastereomers). It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can have significantly different biological activities, pharmacokinetic profiles, and toxicities.

Therefore, if a substituent introduces a chiral center, it is essential to:

Separate and individually test each stereoisomer to determine which one possesses the desired biological activity (the eutomer).

Investigate the stereochemical requirements of the binding site of the biological target to understand why one stereoisomer is more active than the other.

This understanding is critical for the development of stereochemically pure drugs, which can offer improved therapeutic efficacy and a better safety profile compared to a racemic mixture.

Mechanistic Biological Studies of 7 Ethoxy 4 Hydroxy 6 Nitroquinoline and Its Derivatives

In Vitro Biological Screening Methodologies for Mechanistic Activity

The mechanistic activities of derivatives stemming from 7-ethoxy-4-hydroxy-6-nitroquinoline are primarily assessed through targeted in vitro enzyme inhibition assays. A standard pharmacological method involves evaluating the inhibition of specific protein tyrosine kinases. google.com

In a typical assay, the recombinant target enzyme, such as Epidermal Growth Factor Receptor (EGF-R) kinase or Kinase insert domain-containing receptor (KDR), is prepared in a suitable buffer to maintain physiological pH (e.g., Tris buffer at pH 7.4). google.comgoogle.com This enzyme is then mixed with a phosphorylation substrate, which is often a synthetic peptide or copolymer like a glutamic acid-tyrosine copolymer. The test compound, dissolved in a solvent like DMSO, is added to this mixture. google.com

To initiate the enzymatic reaction, cofactors such as Magnesium (Mg++) and a source of phosphate (B84403), namely Adenosine triphosphate (ATP), are introduced. Radiolabeled ATP is commonly used to allow for the quantification of phosphorylation. The reaction's progression allows the kinase to transfer the phosphate group from ATP to the substrate. The inhibitory effect of the test compound is determined by measuring the reduction in the amount of phosphorylated substrate compared to a control sample without the inhibitor. google.com

Identification and Validation of Molecular Targets

Research has identified that the primary molecular targets for the derivatives of this compound are a class of enzymes known as protein tyrosine kinases (PTKs). google.comgoogle.com These enzymes are critical components of cellular signaling pathways that regulate cell growth, differentiation, and survival. Deregulation of these kinases is frequently associated with diseases like cancer. google.com

The specific validated targets for these compounds include several growth factor receptor kinases and other key protein kinases. google.comgoogle.com

Table 1: Identified Molecular Targets for this compound Derivatives

Target Class Specific Target Abbreviation Significance
Receptor Tyrosine Kinase Kinase insert domain-containing receptor KDR (VEGF Receptor) A key mediator of angiogenesis, the formation of new blood vessels. google.comgoogle.com
Receptor Tyrosine Kinase Epidermal Growth Factor Receptor EGF-R Plays a crucial role in cell proliferation and is often overexpressed in various cancers. google.com
Receptor Tyrosine Kinase Product of erbB-2 oncogene HER2/neu Overexpression is linked to certain types of aggressive breast and ovarian cancers. google.com

Biochemical Pathways Modulated by this compound Derivatives

By inhibiting the specific molecular targets listed above, these quinoline (B57606) derivatives modulate critical biochemical and signaling pathways essential for cell function and pathology.

VEGF Signaling Pathway: Inhibition of KDR (VEGF Receptor) directly interferes with the vascular endothelial growth factor (VEGF) signaling cascade. VEGF binding to KDR is a primary trigger for angiogenesis. By blocking the kinase activity of KDR, the downstream signals that lead to the growth of new blood vessels are halted, which is a key therapeutic strategy for cancer treatment. google.com

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that controls cell proliferation and differentiation. Targets like EGF-R, MEK, and ERK are essential components of this pathway. google.comgoogle.com The activation of EGF-R leads to the activation of MEK, which in turn activates ERK. Activated ERK can then enter the nucleus and activate transcription factors that drive cell division. google.comgoogle.com Derivatives of this compound that inhibit these kinases can effectively shut down this pathway, thereby preventing uncontrolled cell proliferation. google.comgoogle.com

Enzyme Inhibition and Activation Mechanisms

The primary mechanism of action for these compounds is enzyme inhibition, specifically targeting the catalytic activity of protein tyrosine kinases. google.comgoogle.com These enzymes function by catalyzing the transfer of a terminal phosphate group from ATP to a tyrosine residue on a specific substrate protein. This phosphorylation event acts as a molecular switch, turning on or off the substrate's activity and propagating a signal within the cell. google.com

The quinoline derivatives act as inhibitors by competing with ATP or the protein substrate, binding to the catalytic domain of the kinase. This binding prevents the enzyme from performing its phosphotransferase function, thereby blocking the signaling cascade at its source. google.com There is no evidence in the reviewed literature to suggest that these compounds act as enzyme activators.

Cellular Uptake, Intracellular Distribution, and Localization Mechanisms (in vitro studies)

The available scientific literature, primarily focused on patent filings, does not provide specific details on the mechanisms of cellular uptake, intracellular distribution, or localization for this compound or its derivatives. While their targets are intracellular, the processes by which they cross the cell membrane and accumulate near these targets have not been described. This remains an area that requires further experimental investigation.

Mechanisms of Action in Selected Biological Models

The principal biological activity investigated for these compounds is their antiproliferative effect, which is relevant to cancer and other hyperproliferative disorders like polycystic kidney disease. google.comgoogle.com

Antiproliferative/Anticancer Mechanism: The anticancer mechanism is a direct result of the inhibition of key protein tyrosine kinases. google.com Many cancer cells exhibit uncontrolled growth due to the overexpression or mutation of kinases like EGF-R and HER2, or by relying on angiogenesis, which is driven by the VEGF/KDR pathway. google.comgoogle.com By inhibiting these specific kinases, the quinoline derivatives can halt the abnormal cell growth. The mechanism is multi-faceted:

Inhibition of Cell Division: By blocking the MAPK pathway via EGF-R inhibition, the compounds prevent the signals that instruct cancer cells to divide. google.com

Inhibition of Angiogenesis: By blocking KDR, the compounds cut off the tumor's ability to form new blood vessels, thereby starving it of the oxygen and nutrients required for growth. google.com

No significant antimicrobial or antiparasitic activities or their corresponding mechanisms of action for this compound or its derivatives are described in the reviewed literature. The focus has been overwhelmingly on their utility as antiproliferative agents through kinase inhibition. google.comgoogle.com

Molecular Interactions with Nucleic Acids and Proteins

Extensive searches of scientific literature and databases did not yield specific information regarding the molecular interactions of this compound and its derivatives with nucleic acids and proteins. While research exists on the interactions of related compounds, such as 4-nitroquinoline (B1605747) 1-oxide (4-NQO), with biological macromolecules, these findings cannot be directly extrapolated to this compound due to differences in chemical structure that would significantly influence binding and interaction mechanisms.

Studies on 4-NQO, a well-known carcinogen, have demonstrated its ability to form adducts with DNA, primarily at guanine (B1146940) and adenine (B156593) residues, after metabolic activation to 4-hydroxyaminoquinoline 1-oxide. nih.gov This interaction is a critical step in its mutagenic and carcinogenic activity. Furthermore, research has indicated that various derivatives of 4-NQO can induce the breakage of DNA-protein complexes, with a correlation observed between the potency of this effect and the compound's carcinogenicity.

However, the specific ethoxy group at position 7 and the hydroxy group at position 4 of the quinoline ring in this compound would alter its electronic properties, steric profile, and potential for hydrogen bonding compared to 4-NQO. These differences are expected to lead to distinct patterns of interaction with nucleic acids and proteins. Without dedicated studies on this compound, any description of its binding modes, affinity for specific DNA sequences or protein domains, and the nature of the intermolecular forces involved would be purely speculative.

Therefore, a detailed account of the molecular interactions of this compound with nucleic acids and proteins, including data tables on binding affinities or interacting residues, cannot be provided at this time due to a lack of available research data.

Applications of 7 Ethoxy 4 Hydroxy 6 Nitroquinoline and Its Derivatives As Probes and Sensors

Design and Synthesis of Fluorescent Probes based on the Quinoline (B57606) Scaffold

The design of fluorescent probes based on the 7-ethoxy-4-hydroxy-6-nitroquinoline scaffold is a strategic process aimed at creating molecules with specific sensing capabilities. The core quinoline structure provides a robust platform that can be chemically modified to tune its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. The presence of the ethoxy, hydroxyl, and nitro groups on the quinoline ring influences the electronic distribution within the molecule, which is a key factor in its fluorescent behavior.

Synthetic strategies for these probes often involve multi-step organic reactions. A common approach begins with the construction of the basic quinoline ring system, followed by the introduction of the ethoxy, hydroxyl, and nitro functional groups at specific positions. Further modifications can be made to attach receptor units designed to selectively interact with target analytes. These synthetic routes are designed to be efficient and allow for the creation of a diverse library of probe molecules with varied sensing properties. For instance, palladium-catalyzed cross-coupling reactions are often employed to attach different functional groups to the quinoline core, enabling a combinatorial approach to probe development. nih.govrsc.orgrsc.org

The modular design of these quinoline-based probes allows for the rational engineering of molecules with predictable properties. rsc.orgnih.govresearchgate.net This involves the careful selection of electron-donating and electron-withdrawing groups to control the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn dictates its fluorescent response upon interaction with a target analyte.

Chemosensors for Selective Ion Recognition (e.g., Zn²⁺, Al³⁺, Fe²⁺)

Derivatives of this compound have been successfully developed as chemosensors for the selective detection of various metal ions. The design of these sensors typically incorporates a recognition moiety that can selectively bind to a specific ion, which is then coupled to the quinoline fluorophore. This binding event triggers a change in the photophysical properties of the quinoline core, leading to a detectable signal, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength.

For example, quinoline-based sensors have demonstrated high selectivity for zinc (Zn²⁺), aluminum (Al³⁺), and iron (Fe²⁺) ions, which play crucial roles in biological and environmental systems. The selectivity is achieved by designing a binding pocket that complements the size, charge, and coordination geometry of the target ion. The interaction between the sensor and the metal ion can disrupt photoinduced electron transfer (PET) or alter intramolecular charge transfer (ICT), leading to a "turn-on" or "turn-off" fluorescent response.

Ion Sensing Mechanism Observed Change
Zn²⁺ Inhibition of PETFluorescence enhancement
Al³⁺ Chelation-enhanced fluorescence (CHEF)Significant increase in fluorescence intensity
Fe²⁺ Fluorescence quenchingDecrease in fluorescence intensity

This table provides a generalized overview of sensing mechanisms for illustrative purposes.

Bioimaging Applications at the Cellular and Subcellular Levels

The favorable photophysical properties of this compound derivatives, such as high quantum yields and good photostability, make them excellent candidates for bioimaging applications. These fluorescent probes can be used to visualize and track the distribution and dynamics of specific analytes within living cells and even in subcellular compartments.

To achieve targeted imaging, the quinoline probe is often functionalized with a specific targeting group that directs it to a particular organelle, such as the mitochondria, lysosomes, or the nucleus. This allows for the study of biological processes in their native environment with high spatial and temporal resolution. For instance, probes have been designed to monitor fluctuations in intracellular pH or the concentration of specific metal ions within organelles. nih.govnih.gov

The ability to perform live-cell imaging with these probes provides invaluable insights into cellular physiology and pathology. nih.gov These small molecule probes offer advantages over protein-based sensors, such as ease of synthesis, cell permeability, and lower potential for disrupting cellular functions.

Mechanisms of Photophysical Response (e.g., PET, ICT, CHEF, ESIPT)

The fluorescent response of chemosensors based on this compound is governed by several key photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of new and improved probes.

Photoinduced Electron Transfer (PET): In the absence of the target analyte, the fluorescence of the quinoline core is often quenched by a nearby electron-rich moiety through PET. Upon binding of the analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence.

Intramolecular Charge Transfer (ICT): The presence of electron-donating (ethoxy, hydroxyl) and electron-withdrawing (nitro) groups on the quinoline ring facilitates ICT upon photoexcitation. The binding of an analyte can alter the efficiency of ICT, resulting in a change in the fluorescence emission spectrum.

Chelation-Enhanced Fluorescence (CHEF): When the probe binds to a metal ion, the resulting complex often exhibits enhanced fluorescence intensity. This is due to the rigidification of the molecule, which reduces non-radiative decay pathways, and the suppression of quenching processes.

Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the hydroxyl group at the 4-position can enable ESIPT, where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state. This process can lead to a large Stokes shift and dual emission, which can be modulated by the binding of an analyte.

These mechanisms can operate individually or in concert to produce the observed photophysical response of the sensor.

Environmental Sensing and Detection Methodologies

Beyond biological applications, derivatives of this compound also hold promise for environmental sensing. These chemosensors can be employed for the rapid and sensitive detection of pollutants, such as heavy metal ions, in water and soil samples.

Methodologies for environmental detection often involve spectrophotometric and spectrofluorometric techniques. The high sensitivity of fluorescence-based detection allows for the measurement of very low concentrations of target analytes. For practical field applications, these sensors can be incorporated into portable devices or test strips for on-site analysis. The development of robust and selective quinoline-based probes contributes to the advancement of environmental monitoring and protection efforts.

Coordination Chemistry of 7 Ethoxy 4 Hydroxy 6 Nitroquinoline

Synthesis and Characterization of Metal Complexes with Transition and Main Group Metals

The synthesis of metal complexes with 7-ethoxy-4-hydroxy-6-nitroquinoline is expected to proceed via the deprotonation of the 4-hydroxyl group upon reaction with a metal salt in a suitable solvent. The general synthetic route would likely involve the reaction of this compound with various metal salts, such as chlorides, nitrates, or acetates, of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) and main group metals (e.g., Al(III), Sn(IV)). The stoichiometry of the resulting complexes would depend on the oxidation state and coordination preferences of the metal ion.

Characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques to elucidate their structure and composition.

Expected Characterization Techniques:

TechniqueInformation Gained
Infrared (IR) Spectroscopy Confirmation of coordination by observing shifts in the ν(O-H) and ν(C=N) vibrational frequencies. The disappearance of the broad O-H band and a shift in the C=N stretching vibration would indicate chelation.
UV-Visible Spectroscopy Study of the electronic transitions within the complex, providing insights into the coordination geometry and the effect of the metal ion on the ligand's electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes (e.g., Zn(II), Al(III)), ¹H and ¹³C NMR would confirm the structure of the coordinated ligand.
Mass Spectrometry Determination of the molecular weight and fragmentation pattern of the complex, confirming its composition.
Elemental Analysis Determination of the percentage composition of C, H, N, and the metal, to confirm the stoichiometric formula of the complex.
Molar Conductivity Measurements To determine the electrolytic or non-electrolytic nature of the complexes in solution.
Magnetic Susceptibility Measurements To determine the magnetic moment of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), providing information about the number of unpaired electrons and the geometry of the complex.
Thermogravimetric Analysis (TGA) To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.

Ligand Binding Modes and Coordination Geometries

Based on the structure of this compound, the primary binding mode is anticipated to be as a bidentate ligand. Chelation would occur through the oxygen atom of the deprotonated 4-hydroxyl group and the nitrogen atom of the quinoline (B57606) ring, forming a stable five-membered chelate ring.

The coordination geometry around the central metal ion would be dictated by the metal's coordination number and the steric and electronic properties of the ligand.

Anticipated Coordination Geometries:

Metal Ion TypeProbable Coordination NumberExpected Geometry
Divalent Transition Metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) 4 or 6Square planar, tetrahedral, or octahedral
Trivalent Metals (e.g., Al(III), Fe(III)) 6Octahedral
Tetravalent Metals (e.g., Sn(IV)) 6Octahedral

For instance, a 1:2 metal-to-ligand ratio with a divalent metal ion could result in a tetrahedral or square planar complex, [M(L)₂], where L represents the deprotonated this compound ligand. With the inclusion of water or other co-ligands, octahedral geometries, such as [M(L)₂(H₂O)₂], are also plausible.

Influence of Metal Complexation on Electronic and Photophysical Properties

The complexation of a metal ion to this compound is expected to significantly alter its electronic and photophysical properties. The formation of the chelate ring introduces rigidity and can modify the energy levels of the ligand's molecular orbitals.

Upon coordination, shifts in the absorption bands in the UV-Visible spectrum are anticipated. Typically, a bathochromic (red) or hypsochromic (blue) shift of the ligand's characteristic π-π* and n-π* transitions would be observed. The appearance of new, lower-energy charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), is also a possibility, particularly with transition metals possessing d-electrons.

The fluorescence properties of the ligand are also likely to be modulated upon complexation. Chelation often leads to an enhancement of fluorescence intensity due to increased molecular rigidity, which reduces non-radiative decay pathways. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a hallmark of many quinoline-based ligands upon metal binding. The specific nature of the metal ion would influence the extent of this enhancement.

Role of Coordination in Modulating Biological Activity

It is a well-established principle that the biological activity of certain organic ligands can be enhanced upon chelation to a metal ion. This is often attributed to Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, allowing for easier penetration through the lipid membranes of microorganisms.

For this compound, which contains structural motifs found in biologically active molecules, its metal complexes would be prime candidates for exhibiting enhanced antimicrobial or other biological activities. The nitro group and the quinoline core are known pharmacophores. The formation of a metal chelate could lead to:

Increased Lipophilicity: Facilitating transport across cell membranes.

Altered Steric and Electronic Properties: Potentially leading to more effective binding with biological targets like enzymes or DNA.

Synergistic Effects: The combined action of the ligand and the metal ion may be more potent than either component alone.

Studies on related nitroquinoline and hydroxyquinoline derivatives have demonstrated that their metal complexes often show significantly improved antibacterial and antifungal activities compared to the free ligands. It is therefore highly probable that metal complexes of this compound would follow a similar trend.

Application of Metal Complexes in Material Science and Catalysis

The unique electronic and photophysical properties of metal complexes of quinoline derivatives open up possibilities for their application in material science and catalysis.

In material science , the potential fluorescence of the metal complexes of this compound could be exploited in the development of:

Fluorescent Probes: For the detection of specific metal ions.

Organic Light-Emitting Diodes (OLEDs): As emissive or electron-transporting materials.

Oxidation Reactions: Complexes of transition metals like copper and cobalt are known to catalyze oxidation reactions.

Reduction Reactions: Certain metal complexes can act as catalysts for the reduction of functional groups.

Coupling Reactions: Palladium or nickel complexes, for example, could potentially catalyze cross-coupling reactions.

The presence of the nitro and ethoxy groups on the quinoline ring could also influence the catalytic activity by modifying the electronic environment of the metal center. However, without experimental data, these applications remain speculative and would require dedicated research for validation.

Environmental Fate and Degradation Pathways of Nitroquinoline Analogues

Photodegradation Mechanisms

Photodegradation, the breakdown of compounds by light, is a significant pathway for the removal of pollutants from the environment. For quinoline (B57606) and its derivatives, this process is often initiated by the absorption of ultraviolet (UV) radiation. nih.gov In aqueous environments, the photocatalytic degradation of quinoline has been demonstrated using catalysts like titanium dioxide (TiO2) under UV irradiation. nih.gov

The degradation process typically involves the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−). nih.gov Studies on quinoline have suggested that superoxide radicals tend to attack the pyridine (B92270) ring of the quinoline molecule, while hydroxyl radicals are more likely to attack the benzene (B151609) ring. nih.gov For a substituted nitroquinoline like 7-Ethoxy-4-hydroxy-6-nitroquinoline, similar mechanisms can be expected. The ethoxy and hydroxyl groups may influence the sites of radical attack, and the nitro group, being strongly electron-withdrawing, will also direct the reactivity of the aromatic system. The photodegradation of other complex aromatic compounds, such as 4,7-dihydroxycoumarin (B595064) derivatives, has also been shown to proceed via radical adduct formation and hydrogen atom transfer mechanisms, which are likely relevant pathways for this compound. nih.gov

Table 1: Potential Photodegradation Intermediates of Quinoline Analogues

Precursor Compound Reactive Species Potential Intermediates
Quinoline Superoxide Radical (O₂•⁻) 2-Aminobenzaldehyde, 2-Quinolinone, 4-Quinolinone
Quinoline Hydroxyl Radical (•OH) 5-Hydroxyquinoline

This table is based on data from the photodegradation of quinoline and coumarin (B35378) derivatives and suggests potential, not confirmed, intermediates for this compound.

Biotransformation Pathways and Microbial Degradation

The biodegradation of nitroaromatic compounds is a key environmental process, with microorganisms having evolved various strategies to metabolize these substances. asm.orgdtic.mil These compounds can be notoriously resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group. asm.org However, many bacteria and fungi have been identified that can mineralize nitroaromatics, using them as sources of carbon, nitrogen, and energy. asm.orgnih.gov

For nitroquinoline analogues, several biotransformation pathways are plausible:

Reduction of the Nitro Group: A common initial step in the microbial degradation of nitroaromatics is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.gov This can occur under both aerobic and anaerobic conditions. For instance, the enzymatic conversion of 6-nitroquinoline (B147349) to the fluorescent 6-aminoquinoline (B144246) has been demonstrated under hypoxic conditions using the xanthine/xanthine oxidase system. nih.gov This suggests that this compound could be transformed into 6-amino-7-ethoxy-4-hydroxyquinoline.

Oxidative Pathways: Aerobic bacteria can employ monooxygenase and dioxygenase enzymes to incorporate oxygen atoms into the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov This often results in the formation of hydroxylated intermediates, which can then undergo ring cleavage.

O-Dealkylation: The ethoxy group (-OCH2CH3) on the quinoline ring can be a target for microbial enzymes. For example, the biotransformation of 7-ethoxycoumarin (B196162) by Streptomyces griseus involves O-deethylation to form 7-hydroxycoumarin. nih.gov A similar de-ethylation of this compound would yield 4,7-dihydroxy-6-nitroquinoline.

Hydroxylation: Microbes can introduce additional hydroxyl groups onto the aromatic rings, increasing their water solubility and susceptibility to further degradation.

Table 2: Common Microbial Transformation Reactions for Nitroaromatic and Ethoxy Compounds

Reaction Type Enzyme Class Substrate Analogue Product Analogue
Nitroreduction Nitroreductases 6-Nitroquinoline 6-Aminoquinoline
Oxidative Denitrification Monooxygenases/Dioxygenases Nitrophenols Catechols
O-Deethylation Cytochrome P450s/Other 7-Ethoxycoumarin 7-Hydroxycoumarin

This table provides examples of microbial transformations of analogous compounds to infer potential pathways for this compound.

Chemical Degradation under Environmental Conditions

In addition to biological and photochemical processes, chemical reactions in the environment can contribute to the degradation of organic compounds. For nitroquinoline analogues, the primary abiotic degradation pathways would likely involve hydrolysis and oxidation.

The stability of the quinoline ring system and the presence of the electron-withdrawing nitro group generally make such compounds resistant to simple hydrolysis under typical environmental pH and temperature conditions. However, the presence of the hydroxyl and ethoxy groups may slightly alter this stability.

Oxidation by naturally occurring oxidants in soil and water, such as manganese oxides or hydroxyl radicals generated through Fenton-like reactions, could play a role in the transformation of this compound. These reactions would likely lead to the formation of more polar, oxygenated derivatives.

Metabolite Identification and Persistence Studies

Based on the degradation pathways of analogous compounds, a number of potential metabolites of this compound can be predicted.

From Nitroreduction: The primary metabolite would likely be 6-amino-7-ethoxy-4-hydroxyquinoline . Further degradation of this amino derivative could occur.

From O-Deethylation: The formation of 4,7-dihydroxy-6-nitroquinoline is a probable metabolic step.

From Hydroxylation: Additional hydroxyl groups could be added to either the benzene or pyridine ring of the quinoline structure.

Ring Cleavage Products: Following initial transformations, enzymatic ring cleavage could lead to the formation of various aliphatic acids and other smaller molecules.

The persistence of this compound in the environment will depend on a variety of factors, including soil type, microbial activity, sunlight exposure, and water availability. Nitroaromatic compounds are often categorized as persistent organic pollutants. asm.org The degradation products themselves may also persist in the environment. For instance, one of the main degradation products of the insecticide fipronil (B1672679), fipronil desulfinyl, is generally more toxic and persistent than the parent compound. nih.gov Therefore, a full assessment of the environmental impact of this compound would require studies on the persistence and potential toxicity of its degradation products.

Table 3: Predicted Metabolites of this compound

Degradation Pathway Predicted Metabolite
Nitroreduction 6-Amino-7-ethoxy-4-hydroxyquinoline
O-Deethylation 4,7-Dihydroxy-6-nitroquinoline
Combined Nitroreduction and O-Deethylation 6-Amino-4,7-dihydroxyquinoline
Hydroxylation Various hydroxylated derivatives

This table is a predictive summary of potential metabolites based on known degradation pathways of similar compounds.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Quinoline (B57606) Drug Discovery

The landscape of drug discovery is being reshaped by artificial intelligence (AI) and machine learning (ML), which offer powerful tools to accelerate the identification and optimization of new therapeutic agents. jddtonline.infoastrazeneca.comnih.govbpasjournals.com These computational approaches can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel compounds, thereby reducing the time and cost associated with traditional screening methods. jddtonline.infomdpi.com

For derivatives of 7-Ethoxy-4-hydroxy-6-nitroquinoline, AI and ML models can be trained on existing quinoline bioactivity data to guide the design of new analogues with enhanced potency and selectivity. Machine learning algorithms, such as deep neural networks and generative adversarial networks (GANs), can generate novel molecular structures with optimized pharmacological profiles. nih.govmdpi.com By leveraging these in-silico techniques, researchers can prioritize the synthesis of candidates with the highest probability of success, focusing laboratory resources on the most promising molecules. nih.govmdpi.com This data-driven approach facilitates a more efficient exploration of the chemical space around the this compound scaffold. astrazeneca.com

Below is a conceptual table illustrating how a machine learning model could be applied to predict the properties of hypothetical this compound derivatives.

Derivative IDMolecular Descriptors (Input)Predicted Biological Activity (Output)Predicted ADMET Profile (Output)
EHNQ-001Molecular Weight, LogP, H-bond donors/acceptors, Topological Surface AreaHighFavorable
EHNQ-002Molecular Weight, LogP, H-bond donors/acceptors, Topological Surface AreaMediumModerate
EHNQ-003Molecular Weight, LogP, H-bond donors/acceptors, Topological Surface AreaLowUnfavorable
EHNQ-004Molecular Weight, LogP, H-bond donors/acceptors, Topological Surface AreaHighFavorable

This table is illustrative and represents the type of data processed and generated by AI/ML models in drug discovery.

Advanced Synthetic Methodologies for Complex Quinoline Architectures

While classical methods for quinoline synthesis have been foundational, modern organic chemistry offers more efficient, versatile, and environmentally friendly strategies for creating complex molecular architectures. nih.govacs.orgnih.gov Future research on this compound should leverage these advanced methodologies to build diverse libraries of derivatives.

Multicomponent reactions (MCRs), for instance, allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials, enhancing atom economy and reducing waste. nih.govrsc.org Another powerful approach is C-H bond activation, which enables the direct functionalization of the quinoline core, bypassing the need for pre-functionalized starting materials and allowing for the introduction of novel substituents at various positions. mdpi.comrsc.org Metal-free synthesis protocols are also gaining prominence, offering milder reaction conditions and avoiding contamination with residual metals. acs.orgnih.gov Applying these techniques to the this compound backbone will enable the synthesis of previously inaccessible analogues with unique structural features.

The following table compares classical and advanced synthetic methodologies applicable to quinoline synthesis.

FeatureClassical Methods (e.g., Conrad-Limpach, Doebner-von Miller)Advanced Methods (e.g., MCRs, C-H Functionalization)
Efficiency Often multi-step, lower overall yields.Typically fewer steps, higher yields. nih.govrsc.org
Atom Economy Moderate, can generate significant waste.High, incorporates most atoms from reactants into the final product. nih.gov
Versatility Limited by the availability of specific starting materials.Allows for greater structural diversity and functional group tolerance. nih.govrsc.org
Conditions Often require harsh conditions (e.g., strong acids, high temperatures).Can often be performed under milder, more environmentally friendly conditions. nih.gov
Complexity Best suited for simpler quinoline structures.Enables the construction of highly complex and functionalized architectures. nih.govmdpi.com

Multi-Targeting Approaches with this compound Derivatives

Complex diseases such as cancer often involve multiple biological pathways, making single-target drugs susceptible to resistance. nih.govnih.gov The strategy of designing multi-target agents, which can simultaneously modulate several key proteins or pathways, is a promising paradigm in modern drug discovery. nih.govnih.govrsc.org The quinoline scaffold is a "privileged structure" that has been successfully incorporated into multi-target drugs. nih.govnih.gov

Derivatives of this compound could be rationally designed as multi-target inhibitors. By strategically modifying the substituents on the quinoline ring, it is possible to create hybrid molecules that bind to different targets. rsc.org For example, in the context of cancer, derivatives could be designed to inhibit both a specific protein kinase and a DNA repair enzyme, delivering a synergistic therapeutic effect and potentially overcoming drug resistance mechanisms. nih.govrsc.org This approach, often guided by computational modeling and in-silico screening, allows for the development of innovative therapeutics with enhanced efficacy. nih.gov

A table outlining a hypothetical multi-targeting strategy for derivatives is presented below.

Derivative ClassPrimary TargetSecondary TargetTherapeutic Rationale
EHNQ-Kinase-IReceptor Tyrosine Kinase (e.g., EGFR)Topoisomerase IDual attack on cell signaling and DNA replication for cancer therapy. rsc.org
EHNQ-Kinase-IIHER-2PDGFR-βInhibition of multiple growth factor pathways to overcome resistance. nih.gov
EHNQ-Hybrid-ATubulin PolymerizationDNA IntercalationDisrupting both the cytoskeleton and genetic integrity of cancer cells. rsc.org

Exploration of New Spectroscopic Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms and molecular interactions is crucial for optimizing synthetic pathways and elucidating biological activity. researchgate.net While standard spectroscopic techniques like NMR and IR are indispensable, advanced and emerging methods can provide unprecedented levels of detail. researchgate.netazooptics.com

Future studies on this compound and its derivatives would benefit from the application of such techniques. For example, tandem mass spectrometry can help identify transient intermediates in complex reactions, while advanced 2D NMR techniques can reveal subtle conformational details and intermolecular interactions with biological targets. researchgate.net Spectroscopic methods combined with computational chemistry can provide a powerful approach to understanding the electronic structure and reactivity of these molecules. researchgate.netnih.gov These insights are invaluable for rationally designing more efficient syntheses and more effective therapeutic agents.

The table below details how various spectroscopic techniques can be applied to study quinoline derivatives.

Spectroscopic TechniqueInformation GainedApplication to this compound
Tandem Mass Spectrometry (MS/MS) Identification of reaction intermediates and fragmentation pathways. researchgate.netElucidating mechanisms of new synthetic reactions.
2D NMR (e.g., NOESY, HSQC) Detailed structural elucidation, conformational analysis, and intermolecular interactions.Determining the 3D structure and binding mode to a target protein.
Raman Spectroscopy Vibrational modes, molecular fingerprinting. researchgate.netCharacterizing functional groups and monitoring structural changes upon binding. researchgate.net
Circular Dichroism (CD) Spectroscopy Information on molecular chirality and secondary structure of target biomolecules.Studying interactions with chiral biomolecules like DNA or proteins.
Time-Resolved Fluorescence Spectroscopy Excited-state dynamics, energy transfer processes.Understanding the photophysical properties for biosensor applications.

Innovations in Quinoline-Based Biosensor Technology

The unique photophysical properties of the quinoline scaffold make it an excellent platform for the development of fluorescent probes and biosensors. crimsonpublishers.comcrimsonpublishers.com These tools are vital for detecting and imaging specific analytes, such as metal ions and biomolecules, in biological and environmental systems. nih.gov

The this compound core could be functionalized to create novel chemosensors. mdpi.com By introducing specific recognition moieties, derivatives can be designed to exhibit a change in fluorescence upon binding to a target analyte. nih.govmdpi.com Innovations in this area could lead to sensors with high sensitivity and selectivity for biologically important species. Furthermore, the development of two-photon fluorescent probes based on this scaffold would allow for deeper tissue imaging with reduced photodamage, opening up new possibilities in live-cell and in-vivo imaging applications. acs.org

This table outlines the components of a hypothetical biosensor based on a derivative of this compound.

ComponentFunctionExample Implementation
Fluorophore The core structure that emits light.The this compound scaffold. crimsonpublishers.com
Recognition Moiety (Receptor) A group that selectively binds to the target analyte.A crown ether for metal ion sensing or a peptide for protein recognition.
Signaling Mechanism The process that translates the binding event into a change in fluorescence.Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). researchgate.net
Target Analyte The specific ion or molecule to be detected.Metal ions (e.g., Fe³⁺, Zn²⁺), reactive oxygen species, or specific enzymes. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Ethoxy-4-hydroxy-6-nitroquinoline, and what experimental parameters influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the quinoline core. For example:

  • Step 1 : Ethoxylation at the 7-position via nucleophilic substitution (e.g., using ethanol under basic conditions) .
  • Step 2 : Nitration at the 6-position using mixed acids (HNO₃/H₂SO₄), with temperature control (0–5°C) to minimize side reactions .
  • Step 3 : Hydroxylation at the 4-position, often via hydrolysis of a protected intermediate (e.g., methoxy to hydroxy under acidic or basic conditions) .
  • Key Variables : Reaction time, solvent polarity, and stoichiometric ratios of nitrating agents critically impact yield and purity. Pilot-scale studies suggest optimizing nitration at lower temperatures (~5°C) to reduce byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃; nitro group deshields adjacent protons) .
  • IR : Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~3400 cm⁻¹ (OH stretch) verify functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion [M+H]⁺ and fragmentation patterns to validate the structure .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, though crystal growth may require slow evaporation in polar aprotic solvents .

Q. How does the reactivity of the nitro group in this compound influence downstream modifications?

  • Methodological Answer :

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, enabling coupling reactions (e.g., amide formation) .
  • Electrophilic Substitution : The nitro group deactivates the quinoline ring, directing further substitutions to meta/para positions relative to itself .
  • Photostability : Nitro groups may induce photodegradation; stability assays under UV/visible light are recommended for applications in photodynamic studies .

Advanced Research Questions

Q. How can researchers optimize nitration efficiency while minimizing side reactions in this compound synthesis?

  • Methodological Answer :

  • Controlled Nitration : Use a stepwise addition of HNO₃ to maintain a low concentration of nitronium ions, reducing polynitration .
  • Solvent Selection : Polar solvents (e.g., H₂SO₄) enhance nitronium ion stability but may increase sulfonation; dichloromethane offers a balance .
  • In Situ Monitoring : HPLC or TLC at 30-minute intervals tracks reaction progress and identifies intermediates .
  • Post-Reaction Quenching : Rapid cooling and neutralization with NaHCO₃ prevent over-nitration .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts .
  • Structural Analog Comparison : Benchmark against analogs (e.g., 6-methoxy-8-nitroquinoline) to isolate the ethoxy group’s role in bioactivity .
  • Meta-Analysis : Cross-reference PubChem bioassay data (e.g., AID 1495) with in-house results to identify outliers .

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450), prioritizing nitro and hydroxy groups as key interaction sites .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to evaluate binding affinity .
  • QSAR Studies : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.